molecular formula C13H9BrN2O2S B1291005 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1001070-33-2

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1291005
Key on ui cas rn: 1001070-33-2
M. Wt: 337.19 g/mol
InChI Key: DWNWTAKXBHBRBH-UHFFFAOYSA-N
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Patent
US08222416B2

Procedure details

Sodium hydroxide (4.1 g, 102.8 mmol) was added to a solution of tetrabutylammonium bromide (331 mg, 1.0 mmol) and 5-bromo-1H-pyrrolo[2,3-b]pyridine (6.7 g, 34.7 mmol) in dichloromethane (80 mL) at 0° C. The mixture was stirred at 0° C. for 5 min. Benzene sulfonyl chloride (5.7 mL, 44.5 mmol) was added to the above mixture slowly at 0° C. The resulting mixture was stirred at 0° C. for 15 min before it was warmed to 25° C. and kept stirring at that temperature for 12 h. The reaction mixture was filtered and the filtrate was concentrated in vacuo and then washed with hexanes to afford 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine as a white solid (11.8 g, 100%): LC/MS m/e calcd for C13H10BrN2O2S [M+H]+ 338.20, observed 337.1, 339.1; 1H NMR (400 MHz, CDCl3) δ ppm 6.56 (d, J=4.0 Hz, 1H), 7.51 (m, 2H), 7.60 (m, 1H), 7.75 (d, J=4.0 Hz, 1H), 7.98 (d, J=2.1 Hz, 1H), 8.18 (m, 2H), 8.45 (d, J=2.0 Hz, 1H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
331 mg
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][NH:10][C:7]2=[N:8][CH:9]=1.[C:13]1([S:19](Cl)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.ClCCl>[C:13]1([S:19]([N:10]2[C:7]3=[N:8][CH:9]=[C:4]([Br:3])[CH:5]=[C:6]3[CH:12]=[CH:11]2)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.7 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC=C2
Name
Quantity
331 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 15 min before it
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 25° C.
STIRRING
Type
STIRRING
Details
kept stirring at that temperature for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C1=NC=C(C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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